molecular formula C18H20ClN3O B2802969 2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide CAS No. 1324240-98-3

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

Cat. No. B2802969
CAS RN: 1324240-98-3
M. Wt: 329.83
InChI Key: WPOYQOBDPIOXCS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . The exact synthesis process for “2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide” is not specified in the available resources.

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

A study developed a nonaqueous capillary electrophoretic separation method for imatinib mesylate and related substances, including 4-chloromethyl-N-(4-methyl-3-((4-(pyridin-3-yl) pyrimidin-2-yl) amino) phenyl) benzamide (CPB), indicating the utility of these compounds in quality control and analytical chemistry (Ye et al., 2012).

Synthesis and Bioactivity of Novel Benzamides

Research into novel benzamides and their metal complexes, including derivatives similar to the query compound, has been conducted to explore their antibacterial properties. This illustrates the compound's relevance in developing new antimicrobial agents (Khatiwora et al., 2013).

Glycine Transporter 1 Inhibition

The identification of compounds structurally related to the query molecule as potent and orally available inhibitors of the glycine transporter 1 (GlyT1) has been reported, highlighting its potential in neuroscience and pharmacology (Yamamoto et al., 2016).

Antineoplastic Activity

Studies on flumatinib, a tyrosine kinase inhibitor with a similar structural motif, detail its metabolism in chronic myelogenous leukemia patients. Such research underscores the role of these compounds in cancer therapy and drug metabolism studies (Gong et al., 2010).

Serotonin Receptor Agonism

The design and synthesis of benzamide derivatives as potent serotonin 4 receptor agonists for gastrointestinal motility enhancement demonstrate the compound's potential in gastrointestinal disorder treatments (Sonda et al., 2003).

Synthesis and Characterization

Research into synthesizing and characterizing N-allyl-4-piperidyl benzamide derivatives, including related compounds, highlights the ongoing exploration of these molecules for their bioactive potential and structural properties (De-ju, 2014).

properties

IUPAC Name

2-chloro-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN3O/c19-16-6-2-1-5-15(16)18(23)21-13-14-8-11-22(12-9-14)17-7-3-4-10-20-17/h1-7,10,14H,8-9,11-13H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPOYQOBDPIOXCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CC=CC=C2Cl)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide

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